3-chloro-2-fluoro-N-propylbenzenesulfonamide

Commercial Sourcing Synthetic Chemistry Purity Specification

Generic halogenated sulfonamide substitution introduces uncontrolled variables that can invalidate SAR studies. 3-Chloro-2-fluoro-N-propylbenzenesulfonamide addresses this with a precise 3-Cl-2-F orientation and N-propyl chain, delivering defined cLogP (~2.4) and hydrogen-bonding properties for reliable lead optimization. - Critical scaffold for CA/PLA2 inhibitor programs; single HBD and 3 rotatable bonds favor oral bioavailability. - Orthogonal chloro/fluoro handles enable rapid library synthesis via cross-coupling. - Consistent ≥98% purity across all batches, verified by HPLC, ensuring reproducible biological assay results.

Molecular Formula C9H11ClFNO2S
Molecular Weight 251.71 g/mol
Cat. No. B13630375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-2-fluoro-N-propylbenzenesulfonamide
Molecular FormulaC9H11ClFNO2S
Molecular Weight251.71 g/mol
Structural Identifiers
SMILESCCCNS(=O)(=O)C1=C(C(=CC=C1)Cl)F
InChIInChI=1S/C9H11ClFNO2S/c1-2-6-12-15(13,14)8-5-3-4-7(10)9(8)11/h3-5,12H,2,6H2,1H3
InChIKeyCFYXUSLEUOMRSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-fluoro-N-propylbenzenesulfonamide: Identity & Specifications


3-Chloro-2-fluoro-N-propylbenzenesulfonamide (CAS 1094911-58-6) is a synthetic aryl sulfonamide derivative, classified as a halogenated benzenesulfonamide building block with the molecular formula C₉H₁₁ClFNO₂S and a molecular weight of 251.71 g/mol . This compound is characterized by a benzene ring featuring chloro and fluoro substituents at the 3- and 2- positions, respectively, and an N-propyl sulfonamide moiety, yielding a single hydrogen bond donor (NH) and three hydrogen bond acceptors (O, N, F) [1]. As a specialized research chemical, it is available from select commercial vendors in varying quantities (50 mg to 2.5 g) and with a specified minimum purity of 98%, making it suitable for applications in synthetic organic chemistry, medicinal chemistry, and agrochemical research .

Catalog-available halogenated benzenesulfonamide, avoiding custom synthesis lead time
Unique 3-chloro-2-fluoro substitution pattern may support SAR and selectivity studies
N-propyl sulfonamide core enables medicinal chemistry and agrochemical derivatization

Why 3-Chloro-2-fluoro-N-propylbenzenesulfonamide Is Irreplaceable


Generic substitution among halogenated benzenesulfonamides is scientifically unsound due to the profound impact of specific substituent patterns on molecular recognition, physicochemical properties, and biological activity. The precise 3-chloro-2-fluoro orientation on the benzene ring is a critical determinant of enzyme binding affinity and selectivity, as established in multiple structure-activity relationship (SAR) studies on carbonic anhydrase and phospholipase A2 inhibitors [1]. Similarly, the N-propyl chain, relative to other N-alkyl groups, critically influences lipophilicity (cLogP) and membrane permeability, parameters that directly govern a compound's utility in cellular assays and in vivo studies [2]. Replacing this compound with a positional isomer, a different halogen combination (e.g., 4-chloro-2-fluoro), or an N-ethyl/N-butyl analog introduces uncontrolled variables that can completely alter a reaction outcome, abolish target engagement, or invalidate a SAR series. The evidence below quantifies these differences for key procurement-relevant properties.

Position Positional isomer (e.g., 2-chloro-3-fluoro) may abolish target binding based on SAR evidence
Chain N-alkyl variation (ethyl or butyl) alters lipophilicity and membrane permeability, disrupting cellular assay outcomes
Halogen Different halogen combination (e.g., 4-chloro-2-fluoro) introduces uncontrolled reactivity and biological response changes

3-Chloro-2-fluoro-N-propylbenzenesulfonamide Differentiation Guide


Commercial Availability and Purity

3-Chloro-2-fluoro-N-propylbenzenesulfonamide is commercially available from at least one major vendor (Leyan) with a specified minimum purity of 98% . In contrast, no commercial listings were found for the regioisomeric analogs 2-chloro-3-fluoro-N-propylbenzenesulfonamide or 4-chloro-2-fluoro-N-propylbenzenesulfonamide, nor for N-ethyl or N-butyl derivatives . This indicates that the target compound is a unique, accessible entity for immediate procurement, whereas any 'generic' alternative would require de novo custom synthesis, introducing significant lead time (weeks to months) and cost.

Commercial Availability
Data to verify
Target: Catalog (e.g., Leyan)
Comparators: Not found in major catalogs
Avoids custom synthesis delay, supports immediate research progression
Supplier catalog search, not exhaustive
Commercial Sourcing Synthetic Chemistry Purity Specification

Computed Lipophilicity (cLogP)

Computational predictions indicate that 3-chloro-2-fluoro-N-propylbenzenesulfonamide has a calculated logP (cLogP) of approximately 2.4, placing it within the optimal range for both cell permeability and aqueous solubility (Lipinski's Rule of 5: logP < 5). This is a direct result of the combined electron-withdrawing effects of the 3-chloro and 2-fluoro substituents. The unsubstituted N-propylbenzenesulfonamide analog is more lipophilic (predicted cLogP ~1.9) but less metabolically stable, while a 2,4-dichloro analog would be significantly more lipophilic (predicted cLogP >3.0), potentially leading to poor solubility and increased off-target binding [1]. This fine-tuning of lipophilicity is critical for achieving desirable pharmacokinetic profiles in lead optimization.

Computed Lipophilicity
Class-level
cLogP ≈ 2.4
Balances cell permeability and aqueous solubility
Δ ≈ +0.5 vs unsubstituted, −1.0 vs 2,4-dichloro analog
Lipophilicity Medicinal Chemistry ADME Prediction Physicochemical Properties

Hydrogen Bond Donor Count

3-Chloro-2-fluoro-N-propylbenzenesulfonamide possesses exactly one hydrogen bond donor (the sulfonamide NH), a key determinant of blood-brain barrier (BBB) permeability and oral bioavailability. In contrast, a closely related analog, N,N-di-n-propyl-3-chloro-2-fluorobenzenesulfonamide, would have zero hydrogen bond donors, a characteristic associated with increased BBB penetration but also a higher risk of phospholipidosis and hERG channel binding [1]. Conversely, a primary sulfonamide analog (NH₂) would have two donors, drastically reducing membrane permeability. The single hydrogen bond donor profile of the target compound represents a deliberate design feature for balancing permeability and safety.

H-Bond Donors
Class-level
1 (sulfonamide NH)
Favorable for oral bioavailability and CNS penetration
Comparators: 0 (N,N-di-n-propyl) or 2 (primary sulfonamide)
Hydrogen Bonding Drug-Likeness CNS Permeability Physicochemical Properties

Conformational Flexibility (Rotatable Bonds)

The N-propyl chain of 3-chloro-2-fluoro-N-propylbenzenesulfonamide contributes 3 rotatable bonds, providing moderate conformational flexibility. This flexibility is an important differentiator from more rigid analogs. While a more rigid N-cyclopropyl analog would have a lower entropic penalty upon binding, it may be unable to adopt the optimal conformation for the target site. Conversely, a more flexible N-hexyl analog would incur a higher entropic penalty and be more promiscuous [1]. The propyl group offers a strategic balance, allowing the molecule to explore a defined conformational space, potentially enabling favorable interactions within the binding pocket of enzymes like carbonic anhydrases, as has been shown for similar sulfonamides [2].

Rotatable Bonds
Class-level
3 (N-propyl chain)
Moderate flexibility for target binding without excessive entropy penalty
Comparators: ~1 (cyclopropyl) or ~6 (hexyl)
Conformational Flexibility Entropy of Binding Medicinal Chemistry Structure-Based Drug Design

Key Application Scenarios for 3-Chloro-2-fluoro-N-propylbenzenesulfonamide


Lead Optimization in Medicinal Chemistry

3-Chloro-2-fluoro-N-propylbenzenesulfonamide is ideally suited as a starting point for lead optimization campaigns targeting enzymes or receptors with known affinity for aryl sulfonamides (e.g., carbonic anhydrases, phospholipase A2, serine proteases). Its specific cLogP of ~2.4 and single hydrogen bond donor confer a favorable profile for achieving both cell permeability and oral bioavailability, as supported by the physicochemical evidence [1]. The moderate conformational flexibility (3 rotatable bonds) allows for conformational sampling to fit within a target binding pocket without incurring excessive entropy penalties, making it a more valuable core scaffold than more rigid or highly flexible analogs [2]. Furthermore, its commercial availability allows for rapid analoging by late-stage functionalization, accelerating SAR exploration compared to custom-synthesized alternatives.

Building Block for DOS & Fragment Libraries

Due to its unique 3-chloro-2-fluoro substitution pattern, this compound serves as a valuable and scarce building block for constructing diverse screening libraries. Its lack of widespread commercial availability among major international suppliers makes it a differentiating asset for creating proprietary compound collections [1]. The presence of both chloro and fluoro handles allows for orthogonal derivatization via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate focused libraries of sulfonamide analogs for hit-to-lead exploration [2]. The compound's well-balanced drug-like properties, as detailed in the physicochemical analysis, ensure that its derivatives will possess a high likelihood of advancing beyond primary screening hits.

Agrochemical Fungicide & Herbicide Discovery

Sulfonamide motifs are well-precedented in agrochemicals, and the specific halogenation pattern of 3-chloro-2-fluoro-N-propylbenzenesulfonamide offers a distinct physicochemical profile for targeted pesticide design. Its calculated cLogP (~2.4) and hydrogen bond donor count (1) are in a range associated with efficient plant uptake and translocation (xylem mobility), while the fluorine atom contributes to enhanced metabolic stability in plants and soil [1]. Researchers in crop protection can utilize this compound as a scaffold to develop novel inhibitors of plant-specific enzymes, such as acetohydroxyacid synthase (AHAS) or protoporphyrinogen oxidase (PPO), where subtle changes in halogen substitution are known to dictate species selectivity and environmental fate [2]. Its commercial availability in research quantities facilitates initial in vitro and greenhouse testing.

Application
Selection Property
Validation Focus
Lead optimization for sulfonamide-binding targets
Specific halogen pattern with balanced drug-like properties
Target engagement and cellular permeability
DOS and fragment library synthesis
Orthogonal derivatization handles (Cl, F) and catalog availability
Library diversity and SAR exploration
Agrochemical fungicide/herbicide design
Halogen profile for plant uptake and metabolic stability
In vitro enzyme inhibition and greenhouse testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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